1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both pyrimidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate pyrimidine and pyrazole derivatives. One common method includes the reaction of 6-methylpyrimidine-4-carbaldehyde with hydrazine derivatives under controlled conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
- 1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carboxylic acid
- 1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-methanol
- 3-Methyl-1-(6-methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde
Comparison: 1-(6-Methylpyrimidin-4-yl)-1H-pyrazole-4-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its analogs. For example, the carboxylic acid derivative is more acidic and can participate in different types of reactions, while the methanol derivative is more prone to oxidation .
Properties
Molecular Formula |
C9H8N4O |
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Molecular Weight |
188.19 g/mol |
IUPAC Name |
1-(6-methylpyrimidin-4-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H8N4O/c1-7-2-9(11-6-10-7)13-4-8(5-14)3-12-13/h2-6H,1H3 |
InChI Key |
MJSKZPCAGWEAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2C=C(C=N2)C=O |
Origin of Product |
United States |
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